4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol Sibiriline is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It acts by preventing immune-dependent hepatitis.
Brand Name: Vulcanchem
CAS No.: 1346526-26-8
VCID: VC0543167
InChI: InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
SMILES: C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
Molecular Formula: C13H10N2O
Molecular Weight: 210.23

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol

CAS No.: 1346526-26-8

Cat. No.: VC0543167

Molecular Formula: C13H10N2O

Molecular Weight: 210.23

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol - 1346526-26-8

Specification

CAS No. 1346526-26-8
Molecular Formula C13H10N2O
Molecular Weight 210.23
IUPAC Name 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
Standard InChI InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
Standard InChI Key XZQLYCMLGSOHOX-UHFFFAOYSA-N
SMILES C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
Appearance Solid powder

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Functional Groups

The molecule comprises:

  • Pyrrolo[2,3-b]pyridine: A bicyclic system with a pyrrole ring fused to a pyridine ring at positions 2 and 3.

  • Phenolic Hydroxyl Group: Attached at the 4-position of the pyridine ring, contributing hydrogen-bonding capacity.

Table 1: Molecular Properties of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
SMILESC1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1
InChI KeyXZQLYCMLGSOHOX-UHFFFAOYSA-N

Conformational Analysis

The 3D structure reveals a planar pyrrolo[2,3-b]pyridine core with the phenolic group positioned orthogonally to the bicyclic system, enabling potential π-π stacking interactions with biological targets .

Synthesis and Preparation Methods

Industrial Production Challenges

Scalable industrial methods remain underdeveloped due to:

  • Low Yield: Steric hindrance during cyclization.

  • Purity Control: Byproduct formation during substitution reactions.

Biological Activity and Mechanistic Insights

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives are recognized as kinase inhibitors. While direct data on this compound is limited, structural analogs exhibit:

  • FGFR Inhibition: Binding to fibroblast growth factor receptors, disrupting downstream signaling in cancer cells.

  • MELK Inhibition: A related pyrrolo[2,3-b]pyridine derivative showed IC₅₀ = 32 nM against maternal embryonic leucine zipper kinase (MELK), a therapeutic target in triple-negative breast cancer .

Table 2: Comparative Kinase Inhibition Data

Target KinaseIC₅₀ (nM)Source CompoundReference
MELK32Pyrrolo[2,3-b]pyridine derivative
ALK1.58Pyrazolo[4,3-b]pyridine analog

Mechanism of Action

The phenolic group likely facilitates hydrogen bonding with kinase active sites, while the pyrrolo[2,3-b]pyridine core provides hydrophobic interactions. For example, in ALK inhibition, the hydroxyl group interacts with residues Lys1150 and Asp1270 .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferenceBiological Target
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acidBenzoic acid substituent at position 3FGFR, MELK
1H-Pyrazolo[4,3-b]pyridine derivativesPyrazole ring instead of pyrroleALK, SIK2

Structure-Activity Relationships (SAR)

  • Phenol Group: Critical for kinase inhibition via hydrogen bonding.

  • Nitrogen Position: The 1H-pyrrole configuration enhances planarity, improving binding affinity.

Challenges and Future Directions

Synthetic Optimization

  • Catalytic Methods: Development of palladium-catalyzed cross-coupling reactions to improve phenol installation efficiency.

  • Green Chemistry: Solvent-free synthesis to reduce environmental impact.

Pharmacokinetic Profiling

Key areas for future research include:

  • Metabolic Stability: Oxidation of the phenol group by cytochrome P450 enzymes.

  • Selectivity: Off-target effects on non-kinase proteins.

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